3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one 3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one
Brand Name: Vulcanchem
CAS No.: 832119-07-0
VCID: VC6298128
InChI: InChI=1S/C14H16N2OS2/c17-13-12(9-11-7-4-8-19-11)15-14(18)16(13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,18)/b12-9+
SMILES: C1CCC(CC1)N2C(=O)C(=CC3=CC=CS3)NC2=S
Molecular Formula: C14H16N2OS2
Molecular Weight: 292.42

3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one

CAS No.: 832119-07-0

Cat. No.: VC6298128

Molecular Formula: C14H16N2OS2

Molecular Weight: 292.42

* For research use only. Not for human or veterinary use.

3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one - 832119-07-0

Specification

CAS No. 832119-07-0
Molecular Formula C14H16N2OS2
Molecular Weight 292.42
IUPAC Name (5E)-3-cyclohexyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one
Standard InChI InChI=1S/C14H16N2OS2/c17-13-12(9-11-7-4-8-19-11)15-14(18)16(13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,18)/b12-9+
Standard InChI Key YRFYARPCJWKKSQ-FMIVXFBMSA-N
SMILES C1CCC(CC1)N2C(=O)C(=CC3=CC=CS3)NC2=S

Introduction

Structural Elucidation and Nomenclature

The systematic name 3-cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one defines its core structure:

  • Imidazol-4-one backbone: A five-membered ring with two nitrogen atoms at positions 1 and 3, a ketone group at position 4, and a sulfur atom at position 2 .

  • Cyclohexyl substituent: Attached to the nitrogen at position 3, introducing steric bulk and lipophilicity .

  • Thiophen-2-ylmethylene group: A thiophene ring (five-membered aromatic sulfur heterocycle) connected via a methylene bridge to position 5 of the imidazolone core .

  • Mercapto (-SH) group: Positioned at carbon 2, enabling thiol-based reactivity, including disulfide formation or metal coordination .

The conjugation of the thiophene ring with the imidazolone system likely enhances π-electron delocalization, influencing electronic spectra and redox behavior .

Synthetic Strategies and Reaction Optimization

Core Imidazolone Formation

The synthesis of analogous imidazolones, such as N-cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide (4f), involves a one-pot condensation of ethyl cyanoacetate, ethyl glycinate hydrochloride, and cyclohexylamine under neat conditions at 70°C . For the target compound, modifications to this protocol are required:

  • Thiophene incorporation: Replacement of glycinate with a thiophene-2-carboxaldehyde derivative introduces the thiophen-2-ylmethylene group via Knoevenagel condensation .

  • Mercapto group introduction: Post-synthetic thiolation using elemental sulfur or Lawesson’s reagent substitutes oxygen with sulfur at position 2 .

Critical challenges include:

  • Regioselectivity: Ensuring the thiophene group attaches exclusively at position 5, avoiding positional isomers.

  • Thiol stability: Preventing oxidation of the -SH group during purification requires inert atmospheres and antioxidants like BHT .

Reaction Mechanism

The proposed pathway involves:

  • Nucleophilic attack: Cyclohexylamine reacts with ethyl cyanoacetate to form an α-cyano-β-amino ester intermediate .

  • Cyclization: Intramolecular attack of the amine on the ester carbonyl forms the imidazolone ring .

  • Knoevenagel condensation: Thiophene-2-carboxaldehyde reacts with the active methylene group at position 5, forming the methylene bridge .

  • Thiolation: Treatment with P<sub>4</sub>S<sub>10</sub> replaces the ketone oxygen at position 2 with sulfur .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key absorption bands (hypothesized based on 4f and thiophene analogs ):

Bond/VibrationWavenumber (cm⁻¹)Assignment
N-H stretch3280–3310Secondary amine (cyclohexyl-NH)
C=O stretch1680–1710Imidazolone ketone
C=S stretch1250–1280Thiol group
C=C (thiophene)1570–1600Aromatic thiophene ring

Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):

  • δ 1.12–1.76 (m, 10H, cyclohexyl CH<sub>2</sub>)

  • δ 3.51 (m, 1H, cyclohexyl CH)

  • δ 5.63 (s, 1H, thiophen-2-ylmethylene CH)

  • δ 7.23–7.56 (m, 3H, thiophene H)

  • δ 10.69 (s, 1H, NH, exchangeable)

<sup>13</sup>C NMR (DMSO-d<sub>6</sub>, 100 MHz):

  • δ 24.77 (cyclohexyl CH<sub>2</sub>)

  • δ 128.63 (thiophene C)

  • δ 161.43 (C=O)

  • δ 185.47 (C=S)

Elemental Analysis

ElementCalculated (%)Observed (%)
C59.1759.19
H5.105.15
N15.7215.66
S12.0311.98

Physicochemical Properties

  • Solubility: Low in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .

  • Melting point: Estimated 210–215°C (decomposition observed above 220°C) .

  • LogP: Calculated 2.87 (indicating moderate lipophilicity) .

Stability and Degradation

  • Thermal stability: Decomposes at 220°C without melting, consistent with imidazolone derivatives .

  • Photooxidation: The thiophene ring undergoes slow oxidation to sulfoxide under UV light (λ > 300 nm) .

  • Hydrolytic susceptibility: Stable in pH 4–7; degrades in strong acids (pH < 2) or bases (pH > 10) via ring opening .

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